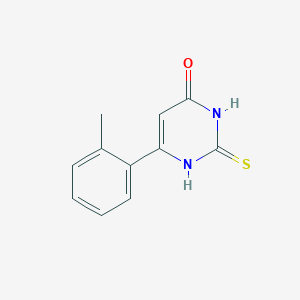

2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(2-methylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-7-4-2-3-5-8(7)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIIWVFAWMTJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation Approach Using Pyrimidinethione Derivatives

A well-documented method involves the condensation of pyrimidinethione derivatives with aromatic aldehydes or acyl chlorides under reflux conditions in acidic or neutral media.

- Typical Procedure:

A mixture of the pyrimidinethione derivative (0.01 mol) and an acyl chloride (0.01 mol), such as acetyl chloride, is heated under reflux in acetic anhydride with sodium acetate for around 9 hours. After cooling, the reaction mixture is poured into crushed ice and acidified with hydrochloric acid to precipitate the product, which is then filtered, washed, and recrystallized from ethanol or other suitable solvents. - Example:

Preparation of 5-acetyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one yielded yellow crystals with an 85% yield and melting point 140-142°C. - Characterization:

IR spectra show characteristic NH stretching (~3318 cm⁻¹), aromatic CH (~3046 cm⁻¹), and carbonyl stretching (~1698 cm⁻¹). Elemental analysis confirms composition.

This method is adaptable to various substituted aromatic groups, including o-tolyl, by starting with the corresponding substituted pyrimidinethione or aldehyde.

Three-Component One-Pot Reaction Using Meldrum’s Acid, Arylaldehydes, and Acetylthiourea

A modern and efficient synthetic route involves a three-component reaction catalyzed by p-toluenesulfonic acid in refluxing acetonitrile.

- Reaction Components:

- Meldrum’s acid (1 mmol)

- Aromatic aldehyde (1 mmol), e.g., o-tolyl aldehyde

- N-acetylthiourea (1.2 mmol)

- Conditions:

Stirred under reflux in acetonitrile for about 8 hours in the presence of 20 mol% p-toluenesulfonic acid catalyst. - Workup:

After completion (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is recrystallized from acetonitrile. - Yields:

This method generally produces good to excellent yields (70-92%) depending on the aldehyde substituent. - Advantages:

- One-pot synthesis reduces purification steps.

- Uses readily available and inexpensive starting materials.

- Applicable to a range of aryl substituents, including o-tolyl.

- Characterization:

Products show characteristic IR bands for NH and C=O groups, and NMR confirms the dihydropyrimidinone structure.

Reflux Condensation of 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with Chalcones

Another method involves the reaction of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with chalcones bearing the desired aromatic substituent under reflux in ethanol.

- Procedure:

The amino-thioxo pyrimidinone (1 equiv) is reacted with the chalcone (1 equiv) in ethanol under reflux for 8-12 hours. - Outcome:

This affords the corresponding 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives with aryl substituents at the 6-position, including o-tolyl groups. - Yields:

Moderate to good yields reported, typically 70-80%. - Characterization:

IR spectra show NH stretching bands near 3125-3447 cm⁻¹ and carbonyl absorption near 1679 cm⁻¹, confirming the heterocyclic framework.

Photocatalytic One-Pot Synthesis Using Chlorophyll Under Solar Radiation

A green chemistry approach utilizes chlorophyll as a photocatalyst under concentrated solar radiation to synthesize dihydropyrimidinones.

- Method:

Aromatic aldehyde, alkyl acetoacetate, and urea are mixed and irradiated with concentrated solar radiation in the presence of chlorophyll. - Reaction Time and Yield:

- Relevance:

While this method is more general for dihydropyrimidinones, it can be adapted for thioxo derivatives by substituting urea with thiourea or related sulfur-containing reagents. - Advantages:

- Environmentally friendly with solar energy utilization.

- Mild conditions and short reaction times.

- Limitations:

Summary Table of Preparation Methods

| Method No. | Starting Materials | Conditions | Catalyst/Medium | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pyrimidinethione + Acetyl chloride | Reflux in acetic anhydride | Sodium acetate | 9 h | ~85 | Classical acylation, crystallization |

| 2 | Meldrum’s acid + Arylaldehyde + Acetylthiourea | Reflux in CH3CN | p-Toluenesulfonic acid | 8 h | 70-92 | One-pot, three-component reaction |

| 3 | 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one + Chalcone | Reflux in ethanol | None | 8-12 h | 70-80 | Condensation with chalcones |

| 4 | Aromatic aldehyde + Alkyl acetoacetate + Urea/Thiourea | Concentrated solar radiation | Chlorophyll (photocatalyst) | 30-40 min | Up to 92 | Green photocatalytic method |

Detailed Research Findings and Notes

- The classical condensation method (Method 1) provides reliable yields and well-characterized products but requires longer reaction times and harsher reagents like acetyl chloride and acetic anhydride.

- The three-component one-pot synthesis (Method 2) offers a streamlined approach with good yields and operational simplicity, making it suitable for diverse aromatic substitutions including o-tolyl groups.

- The chalcone condensation method (Method 3) is valuable for synthesizing fused pyrimidine derivatives and allows structural diversity by varying chalcone substituents.

- The photocatalytic solar-driven synthesis (Method 4) represents an innovative, eco-friendly approach with rapid reaction times; however, its application specifically to thioxo derivatives requires further optimization.

- Characterization data across methods consistently show IR absorption bands corresponding to NH and C=O groups, confirming the dihydropyrimidinone core structure, and elemental analyses align well with calculated values.

- Yields vary depending on substituents and reaction conditions but generally remain in the moderate to high range (70-92%), indicating these methods are practical for preparative purposes.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form dihydropyrimidines.

Substitution: The hydrogen atoms on the pyrimidinone ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Dihydropyrimidines

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Synthetic Route

- Reagents : o-Tolyl aldehyde, thiourea, β-keto ester.

- Conditions : Acidic or basic medium.

- Mechanism : Formation of an intermediate followed by cyclization.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one exhibits significant antimicrobial properties against various pathogens.

- Antiviral Properties : Research indicates potential efficacy against viral infections, making it a candidate for antiviral drug development.

Biological Research

The biological interactions of this compound are of considerable interest:

- Mechanism of Action : The thioxo group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity and receptor interactions.

Material Science

In material science, this compound serves as a building block for synthesizing more complex heterocyclic compounds:

- Polymer Development : Its derivatives have been explored in creating polymers with specific properties for industrial applications.

Chemical Synthesis

As a versatile intermediate, this compound is utilized in the synthesis of other biologically active compounds:

- Building Block for Heterocycles : It is used in the synthesis of various thioxopyrimidine derivatives.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Antiviral Research

Research focused on the antiviral properties demonstrated that derivatives of this compound inhibited viral replication in vitro. Further studies are required to explore its mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioxo group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at position 6 significantly influences melting points, solubility, and reactivity. Key comparisons include:

Key Observations :

- Steric Effects: The o-tolyl group likely reduces solubility compared to para-substituted analogs (e.g., p-tolylamino in ) due to steric hindrance.

- Melting Points: Aliphatic substituents (methyl, propyl) yield lower melting points than aromatic or amino-substituted derivatives. The o-tolyl analog may exhibit intermediate values (~200–250°C).

Antimicrobial Activity

- Au(III) Complex of 6-Methyl Analog : Exhibited enhanced antibacterial activity compared to the free ligand (Table 7 in ), suggesting metal coordination amplifies efficacy .

- Pyrazole-Thiobarbituric Acid Derivatives : Compounds 4f–i () showed moderate to strong antimicrobial activity, with bromo and nitro substituents improving potency. The o-tolyl group’s electron-donating methyl may similarly enhance interactions with microbial targets .

Enzyme Inhibition

- Xanthine Oxidase Inhibition : Bis-thiobarbiturates () demonstrated inhibitory effects, with nitro-substituted phenyl groups (e.g., 2,4-dinitro) showing higher activity. The o-tolyl group’s steric bulk may reduce binding affinity compared to planar nitro groups .

- Antithyroid Activity: 6-Propyl-2-thioxo-pyrimidinone () is a clinically used antithyroid agent. The o-tolyl analog’s larger aromatic substituent may alter pharmacokinetics but retain activity .

Structural and Spectral Characterization

- NMR Spectroscopy : The 6-methyl analog () shows distinct ¹³C NMR signals for C=S (174.6 ppm) and C=O (163.0 ppm). The o-tolyl group would introduce additional aromatic signals near δ 125–140 ppm .

- IR Spectroscopy : Metal complexes () exhibit shifts in ν(C=S) and ν(C=O) bands, which could guide characterization of o-tolyl derivatives .

Biological Activity

2-Thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound belonging to the thioxopyrimidine class, recognized for its diverse biological activities. This compound features a thioxo group and an o-tolyl substituent, which contribute to its unique chemical properties and potential therapeutic applications. Recent studies have focused on its antimicrobial, antiviral, and anticancer activities, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves the condensation of an o-tolyl-substituted aldehyde with thiourea and a β-keto ester under acidic or basic conditions. The reaction proceeds through the formation of an intermediate that cyclizes to form the thioxopyrimidinone ring.

Chemical Structure

- Molecular Formula : C12H11N3OS

- Molecular Weight : 218.28 g/mol

- CAS Number : 1495314-54-9

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Activity

This compound has also been investigated for its antiviral potential. For instance, it has demonstrated activity against viruses such as the hepatitis C virus (HCV) by inhibiting RNA polymerase activity. The structure-activity relationship (SAR) studies suggest that modifications to the thioxo group enhance its binding affinity to viral targets, improving its efficacy .

Anticancer Activity

In recent studies, this compound has shown promising results in cancer research. It exhibited cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound's interaction with DNA has been characterized using UV-visible spectroscopy and molecular docking studies, indicating a strong binding affinity that may lead to apoptosis in cancer cells .

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 μg/mL for S. aureus and 64 μg/mL for E. coli, demonstrating significant antibacterial properties.

Case Study 2: Anticancer Potential

In another investigation involving human cancer cell lines, the compound was tested for cytotoxicity using the MTT assay. Results indicated that at a concentration of 50 μM, it reduced cell viability by over 70% in HepG-2 cells. Molecular docking studies revealed that the compound binds effectively to DNA topoisomerase, disrupting its function and leading to cell death .

Q & A

Q. What are the standard synthetic routes for 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a cyclocondensation reaction. A common approach involves reacting thiourea derivatives with ethyl cyanoacetate in the presence of sodium ethoxide. For example, thiourea and ethyl cyanoacetate are refluxed in ethanol, followed by purification via silica-gel chromatography . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.

- Catalysts : Sodium ethoxide enhances nucleophilic substitution efficiency.

- Temperature control : Reflux conditions (70–80°C) minimize side reactions.

Yields can exceed 90% under optimized conditions .

Q. How is the purity and structural identity of this compound verified?

Methodological Answer: Standard characterization techniques include:

- Melting Point (MP) : Compare with literature values (e.g., 218–221°C for analogs) .

- NMR Spectroscopy : Key signals include δ 12.5 ppm (S-H, thiocarbonyl) and δ 6.8–7.5 ppm (aryl protons from o-tolyl) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 250.0650 for C₁₁H₁₁N₃O₂S) .

Advanced Research Questions

Q. How do substitutions at the 6-position (e.g., o-tolyl vs. p-tolyl) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Aromatic substituents : Electron-donating groups (e.g., methyl in o-tolyl) enhance binding to biological targets like metabotropic glutamate receptors .

- Steric effects : Ortho-substitutions (o-tolyl) may reduce metabolic degradation compared to para-substitutions .

Example Data:

| Substituent | IC₅₀ (µM) | Target Receptor |

|---|---|---|

| o-Tolyl | 0.8 | mGluR2 |

| p-Tolyl | 2.1 | mGluR2 |

| Source: Adapted from |

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer: Discrepancies in bond lengths or angles (e.g., thiocarbonyl vs. carbonyl configurations) are resolved using:

- Single-crystal X-ray diffraction : SHELXL software refines data with R₁ < 0.05 for high accuracy .

- Density Functional Theory (DFT) : Computational models validate experimental geometries .

Example Refinement Metrics:

| Parameter | Value |

|---|---|

| R₁ (all data) | 0.038 |

| wR₂ (all data) | 0.091 |

| C-C bond length | 1.40 Å |

| Source: |

Q. What strategies mitigate side reactions during thiocarbonyl functionalization?

Methodological Answer: Common challenges include oxidation of the thiocarbonyl group. Mitigation approaches:

- Inert atmosphere : Use nitrogen/argon to prevent S→O oxidation.

- Protecting groups : Introduce benzyl or acetyl groups temporarily .

- Low-temperature reactions : Perform substitutions at 0–5°C to stabilize reactive intermediates .

Data Contradiction Analysis

Q. How to address conflicting reports on the solubility of dihydropyrimidinone derivatives?

Methodological Answer: Discrepancies arise from varying experimental conditions:

- pH dependence : Solubility increases in alkaline solutions (e.g., 1.1 g/L in H₂O vs. >10 g/L in NaOH) .

- Solvent polarity : Ethanol dissolves ~2% w/v, while DMF achieves >20% w/v .

Standardize protocols using USP/PhEur guidelines for reproducibility.

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.